molecular formula C32H42Cl4N4O3 B15211496 Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate CAS No. 57233-79-1

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate

Cat. No.: B15211496
CAS No.: 57233-79-1
M. Wt: 672.5 g/mol
InChI Key: NBLZYZCFWBIZBH-UHFFFAOYSA-N
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Description

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexadecyl chain, a chlorinated phenyl group, and a pyrazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate typically involves multiple steps:

    Formation of the pyrazole ring: This step involves the reaction of 2,4,6-trichlorophenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring.

    Chlorination of the phenyl group: The phenyl group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling reaction: The chlorinated phenyl group is then coupled with the pyrazole ring through a nucleophilic substitution reaction.

    Carbamate formation: The final step involves the reaction of the coupled product with hexadecyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate can be compared with similar compounds such as:

    Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)urea: Similar structure but with a urea group instead of a carbamate.

    Hexadecyl (4-chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

57233-79-1

Molecular Formula

C32H42Cl4N4O3

Molecular Weight

672.5 g/mol

IUPAC Name

hexadecyl N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]carbamate

InChI

InChI=1S/C32H42Cl4N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-43-32(42)37-24-16-17-25(34)28(21-24)38-29-22-30(41)40(39-29)31-26(35)19-23(33)20-27(31)36/h16-17,19-21H,2-15,18,22H2,1H3,(H,37,42)(H,38,39)

InChI Key

NBLZYZCFWBIZBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)Cl)N=C2CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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